Lipophilicity Shift: Ortho-Isobutyl Ester Occupies an Intermediate logP Window Unavailable to Common Para-Amino Benzoate Photoinitiators
The target compound exhibits a logP of 3.65, placing it in a lipophilicity window between the widely used para‑dimethylamino benzoate photoinitiators ethyl 4‑(dimethylamino)benzoate (EDB, logP 2.94) and isoamyl 4‑(dimethylamino)benzoate (DMBI, logP 4.55). This intermediate hydrophobicity can directly influence solubility in non‑polar media, migration rates in polymer matrices, and dermal penetration potential—factors critical for both fragrance and specialty UV‑cure applications [1][2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.65 (determined by SIELC proprietary algorithm; experimental data available upon request) |
| Comparator Or Baseline | Ethyl 4-(dimethylamino)benzoate (EDB): 2.94; Isoamyl 4-(dimethylamino)benzoate (DMBI): 4.55; 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA): 5.29 |
| Quantified Difference | Target logP is 0.71 units higher than EDB and 0.90 units lower than DMBI; 1.64 units lower than EHA |
| Conditions | LogP values sourced from SIELC Technologies HPLC method data (EDB, EHA, target) and HZBP Co. supplier data (DMBI) |
Why This Matters
For procurement decisions, a logP of 3.65 offers a differentiated solubility and migration profile that cannot be matched by simply blending common para‑amino benzoate esters; this is particularly relevant when formulating fragrance compositions or low‑migration UV‑cure systems where precise hydrophobicity tuning is required.
- [1] SIELC Technologies. Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester (LogP 3.65). Available at: https://sielc.com/benzoic-acid-2-dimethylamino-2-methylpropyl-ester View Source
- [2] SIELC Technologies. Parbenate (ethyl 4-(dimethylamino)benzoate) (LogP 2.94). Available at: https://sielc.com/parbenate View Source
